molecular formula C38H53N11O10 B14178373 L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-seryl-L-histidyl-L-isoleucine CAS No. 852446-03-8

L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-seryl-L-histidyl-L-isoleucine

Cat. No.: B14178373
CAS No.: 852446-03-8
M. Wt: 823.9 g/mol
InChI Key: WHHCLOJYERJKKD-QNDIWHPQSA-N
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Description

L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-seryl-L-histidyl-L-isoleucine is a peptide compound composed of eight amino acids: alanine, proline, tryptophan, asparagine, serine, histidine, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-seryl-L-histidyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and consistency in peptide production.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-seryl-L-histidyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-seryl-L-histidyl-L-isoleucine has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-seryl-L-histidyl-L-isoleucine depends on its specific biological context. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-seryl-L-histidyl-L-leucine
  • L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-seryl-L-histidyl-L-valine
  • L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-seryl-L-histidyl-L-phenylalanine

Uniqueness

L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-seryl-L-histidyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness can influence its binding affinity to molecular targets, stability, and overall biological activity.

Properties

CAS No.

852446-03-8

Molecular Formula

C38H53N11O10

Molecular Weight

823.9 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C38H53N11O10/c1-4-19(2)31(38(58)59)48-34(54)26(13-22-16-41-18-43-22)44-35(55)28(17-50)47-33(53)27(14-30(40)51)45-32(52)25(12-21-15-42-24-9-6-5-8-23(21)24)46-36(56)29-10-7-11-49(29)37(57)20(3)39/h5-6,8-9,15-16,18-20,25-29,31,42,50H,4,7,10-14,17,39H2,1-3H3,(H2,40,51)(H,41,43)(H,44,55)(H,45,52)(H,46,56)(H,47,53)(H,48,54)(H,58,59)/t19-,20-,25-,26-,27-,28-,29-,31-/m0/s1

InChI Key

WHHCLOJYERJKKD-QNDIWHPQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(C)N

Origin of Product

United States

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